molecular formula C11H7BrClNO2 B3030328 Methyl 6-bromo-4-chloroquinoline-2-carboxylate CAS No. 887587-50-0

Methyl 6-bromo-4-chloroquinoline-2-carboxylate

Cat. No.: B3030328
CAS No.: 887587-50-0
M. Wt: 300.53
InChI Key: RHNVVFWLYMUZOZ-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

The compound has a molecular weight of 300.54 , and its calculated Log P values suggest it has moderate lipophilicity , which could influence its absorption and distribution. It is predicted to have high gastrointestinal absorption and to be BBB permeant . It is also predicted to inhibit several cytochrome P450 enzymes , which could impact its metabolism.

Action Environment

The action of Methyl 6-bromo-4-chloroquinoline-2-carboxylate could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 6-bromo-4-chloroquinoline with methyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert atmosphere conditions, typically at low temperatures (2-8°C) to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .

Comparison with Similar Compounds

Methyl 6-bromo-4-chloroquinoline-2-carboxylate can be compared with other quinoline derivatives such as:

These compounds share similar structural features but differ in their functional groups and chemical properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for the development of new therapeutic agents. Ongoing research continues to explore its full range of applications and mechanisms of action.

Properties

IUPAC Name

methyl 6-bromo-4-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-4-6(12)2-3-9(7)14-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNVVFWLYMUZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652187
Record name Methyl 6-bromo-4-chloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-50-0
Record name Methyl 6-bromo-4-chloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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